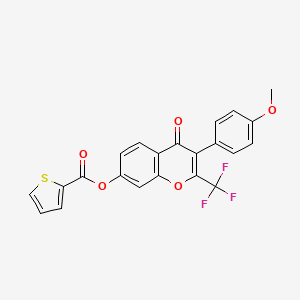

![molecular formula C22H17N5O5S B2553589 N-(4-(2-oxo-2-(((3-phényl-1,2,4-oxadiazol-5-yl)méthyl)amino)éthyl)thiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 1207049-01-1](/img/structure/B2553589.png)

N-(4-(2-oxo-2-(((3-phényl-1,2,4-oxadiazol-5-yl)méthyl)amino)éthyl)thiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5O5S and its molecular weight is 463.47. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antitumorale et Cytotoxique

L'échafaudage thiazole a été largement étudié pour ses propriétés antitumorales et cytotoxiques. Les chercheurs ont synthétisé des dérivés de ce composé pour évaluer leurs effets sur les cellules cancéreuses. Par exemple, Gulsory et Guzeldemirci (2007) ont synthétisé des [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acides arylidènehydrazides et ont constaté que l'un des composés présentait des effets puissants contre les cellules cancéreuses de la prostate . Des recherches supplémentaires sur le potentiel cytotoxique de ce composé pourraient conduire à de nouvelles thérapies anticancéreuses.

Activité Antioxydante

Les thiazoles ont également été explorés pour leurs propriétés antioxydantes. Subramaniam et al. (2021) ont synthétisé des dérivés contenant de l'imidazole et ont évalué leur potentiel antioxydant en utilisant le test DPPH. Ces composés ont montré une activité de piégeage significative, comparable à l'acide ascorbique (témoin positif) . L'investigation des mécanismes antioxydants de notre composé pourrait fournir des informations sur ses applications thérapeutiques.

Effets Anti-Inflammatoires et Analgésiques

Certains dérivés indoliques contenant le cycle thiazole ont démontré des activités anti-inflammatoires et analgésiques. Par exemple, le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide a présenté des effets anti-inflammatoires prometteurs . La compréhension des voies moléculaires impliquées dans ces activités pourrait guider le développement de médicaments.

Mécanisme D'action

Action Environment

Environmental factors matter:

- Does it work better in acidic or alkaline conditions? How does it fare under varying temperatures? Is it photodegradable?

Remember, this compound’s complexity makes it a captivating puzzle for researchers. As we uncover more, its secrets will unravel! 🧪🔍

References:

- Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132

- Design, synthesis, characterization and analysis of anti-inflammatory activity of some novel 1,3-thiazole derivatives. Journal of the Iranian Chemical Society, 19(12), 1–10

- Oxadiazoles: moiety to synthesis and utilize. Journal of the Iranian Chemical Society, 18(7), 1–9

- A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 5(10), 1–11

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O5S/c28-18(23-10-19-25-20(27-32-19)13-4-2-1-3-5-13)9-15-11-33-22(24-15)26-21(29)14-6-7-16-17(8-14)31-12-30-16/h1-8,11H,9-10,12H2,(H,23,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOGEDHTGJTIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B2553509.png)

![6,8-DIBROMO-3-{4-[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBONYL}-2H-CHROMEN-2-ONE](/img/structure/B2553513.png)

![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2553514.png)

![2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2553516.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2553525.png)